molecular formula C20H36N2O8S2 B13383950 Boc-Hcy(1)-OMe.Boc-Hcy(1)-OMe

Boc-Hcy(1)-OMe.Boc-Hcy(1)-OMe

Cat. No.: B13383950
M. Wt: 496.6 g/mol
InChI Key: IXVFCNHFBRIZNT-UHFFFAOYSA-N
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Description

Overview of N-tert-Butoxycarbonyl (Boc) Protection in Modern Organic and Peptide Synthesis

The N-tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the assembly of peptides. wikipedia.orgfiveable.me Its primary function is to temporarily mask the nucleophilic nature of an amino group, thereby preventing unwanted side reactions during subsequent chemical transformations. genscript.comontosight.ai This allows for a controlled, stepwise approach to building complex molecules. genscript.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. ontosight.ai A key advantage of Boc protection is its stability under a variety of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. wikipedia.orgontosight.ai This acid lability is a critical feature, allowing for the selective deprotection of the N-terminus during peptide synthesis without disturbing other acid-sensitive protecting groups that may be present on the amino acid side chains. fiveable.menumberanalytics.com This orthogonality is fundamental to strategies like solid-phase peptide synthesis (SPPS), where the peptide chain is incrementally built upon a solid support. fiveable.mespringernature.com

The use of Boc protection has been instrumental in the synthesis of a wide array of molecules, from simple dipeptides to complex pharmaceuticals and natural products. genscript.comnumberanalytics.com Its reliability and versatility have solidified its place as a cornerstone of modern synthetic chemistry. genscript.com

Significance of Homocysteine and its Derivatives in Advanced Chemical Transformations and Biological Systems

Homocysteine (Hcy) is a non-proteinogenic sulfur-containing amino acid, meaning it is not one of the 20 standard amino acids encoded in the genome. ontosight.ainih.gov It is a key intermediate in the metabolism of methionine. nih.gov In biological systems, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been linked to a variety of health issues, including cardiovascular disease and neurological disorders. ontosight.ainih.gov

From a chemical perspective, the thiol group in the side chain of homocysteine is a key functional handle that allows for a variety of chemical modifications. This has led to the development of numerous homocysteine derivatives for research purposes. ontosight.airsc.org For instance, homocysteine thiolactone, a cyclic thioester, is a versatile building block in organic synthesis and has been used to introduce thiol functionalities into proteins. mdpi.comnih.gov The synthesis of S-alkylated derivatives of homocysteine has been explored to create inhibitors for enzymes like betaine-homocysteine S-methyltransferase (BHMT). acs.orgnih.gov

Furthermore, the ability to transform methionine residues in peptides and proteins into homocysteine derivatives provides a powerful tool for site-specific protein modification and the creation of novel biopolymers. rsc.org Research into various derivatives, such as N-acetyl-S-ethyl-L-homocysteine and S-ribosyl-L-homocysteine, continues to expand our understanding of amino acid metabolism and its role in health and disease. ontosight.ainih.gov

Conceptual Framework of Homocysteine Methyl Ester Derivatives

The esterification of the carboxylic acid group of an amino acid, such as the conversion of homocysteine to its methyl ester, is a common strategy in synthetic chemistry. This modification serves several purposes. Firstly, it protects the carboxyl group from participating in unwanted reactions, similar to how the Boc group protects the amine. Secondly, it can increase the solubility of the amino acid derivative in organic solvents, facilitating its use in a wider range of reaction conditions.

The synthesis of amino acid methyl esters is often achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride. nih.gov In the context of Boc-protected amino acids, the methyl ester can be introduced while the amino group remains protected. For example, the synthesis of Boc-Hcy-OMe can be achieved through a multi-step process involving methyl esterification of L-homocystine, followed by Boc protection and reduction of the disulfide bridge. nih.gov

These methyl ester derivatives serve as important intermediates in the synthesis of more complex molecules. For instance, they can be used in peptide coupling reactions to form peptide bonds. rsc.orgnih.gov The methyl ester can later be hydrolyzed, typically using a base like lithium hydroxide (B78521), to regenerate the free carboxylic acid if needed for subsequent transformations. nih.gov

Elucidating the Dimeric Nature and Research Importance of Boc-Hcy(1)-OMe.Boc-Hcy(1)-OMe

The designation "this compound" suggests a dimeric structure where two Boc-protected homocysteine methyl ester units are linked together. The "(1)" notation likely refers to the position of the linkage. In the case of homocysteine, the most probable point of dimerization is through the formation of a disulfide bond between the thiol side chains of two homocysteine molecules. This would result in a molecule analogous to homocystine, but with the amino groups protected by Boc and the carboxyl groups esterified as methyl esters.

The formation of such dimers is a common phenomenon for thiol-containing compounds, which can readily oxidize to form disulfide bridges. In the context of research, this dimeric structure is significant for several reasons. It provides a stable, protected form of homocystine that can be used in further synthetic manipulations. The disulfide bond itself can be a target for cleavage under reducing conditions, allowing for the controlled release of the monomeric units.

The study of such dimeric amino acid derivatives can provide insights into the chemistry of disulfide bond formation and cleavage, which is a critical aspect of protein structure and function. Furthermore, these compounds can serve as valuable starting materials for the synthesis of peptides containing disulfide bridges or for the development of probes to study oxidative stress and redox signaling in biological systems.

Research Hypotheses and Objectives for Comprehensive Investigation of the Compound

A comprehensive investigation of this compound would be guided by several key research hypotheses and objectives.

Hypotheses:

The structure of this compound is a disulfide-linked dimer of N-Boc-homocysteine methyl ester.

The compound can be synthesized through the oxidation of the corresponding monomer, Boc-Hcy-OMe.

The disulfide bond in this compound can be selectively cleaved under reducing conditions to regenerate the monomeric thiol.

The Boc protecting groups and methyl esters can be selectively removed to yield homocystine or homocysteine under appropriate conditions.

The compound can serve as a useful building block in the synthesis of peptides containing a homocystine residue.

Objectives:

To unambiguously determine the chemical structure of this compound using spectroscopic techniques such as NMR and mass spectrometry.

To develop and optimize a synthetic route for the preparation of this compound with high purity and yield.

To investigate the chemical reactivity of the compound, with a focus on the cleavage of the disulfide bond and the deprotection of the Boc and methyl ester groups.

To explore the utility of this compound as a precursor in the synthesis of homocystine-containing peptides.

To evaluate the potential of the compound as a tool for studying disulfide chemistry in biological and chemical systems.

A thorough investigation guided by these hypotheses and objectives would provide a comprehensive understanding of the chemical properties and synthetic utility of this compound.

Properties

Molecular Formula

C20H36N2O8S2

Molecular Weight

496.6 g/mol

IUPAC Name

methyl 4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)

InChI Key

IXVFCNHFBRIZNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Design for Boc Hcy 1 Ome.boc Hcy 1 Ome

Strategies for N-Terminal tert-Butoxycarbonylation of Homocysteine

The introduction of the tert-butoxycarbonyl (Boc) protecting group to the N-terminus of homocysteine is a fundamental step in its chemical manipulation. This process prevents unwanted reactions at the amino group during subsequent synthetic transformations.

Optimization of Reaction Conditions for Boc Group Introduction

The successful N-terminal protection of homocysteine with a Boc group hinges on carefully optimized reaction conditions. A common and effective method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc)₂O as the Boc-donating reagent. jk-sci.com The reaction is typically carried out in a suitable solvent system, with the choice of solvent and base being critical for achieving high yields and purity.

Key parameters that are often optimized include:

Base: A base is required to deprotonate the amino group of homocysteine, rendering it nucleophilic for attack on the (Boc)₂O. jk-sci.com Common bases include triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). The stoichiometry of the base is crucial to ensure complete reaction without promoting side reactions.

Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. Tetrahydrofuran (B95107) (THF) is a frequently used solvent for this transformation. jk-sci.com Aqueous solvent mixtures can also be employed, particularly when starting with homocysteine hydrochloride.

Temperature: The reaction is often performed at room temperature, although gentle heating or cooling may be necessary depending on the specific substrate and reagents.

Reaction Time: Monitoring the reaction progress, typically by thin-layer chromatography (TLC), is essential to determine the optimal reaction time for complete conversion.

Comparative Analysis of Boc Protecting Reagents and Solvents

While (Boc)₂O is the most prevalent reagent for Boc protection, other reagents can also be utilized. jk-sci.comorganic-chemistry.org A comparative analysis of these reagents and the solvents used is crucial for selecting the most appropriate conditions for a specific synthetic goal.

ReagentSolvent(s)Key Characteristics
Di-tert-butyl dicarbonate ((Boc)₂O) THF, Dichloromethane (DCM), Aqueous mixturesHighly effective, widely used, byproducts are gaseous CO₂ and volatile t-butanol. jk-sci.com
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) Various organic solventsCan be useful in specific applications but is less common than (Boc)₂O.
tert-Butyl azidoformate (Boc-N₃) Various organic solventsAn older reagent, its use is now limited due to the potential hazards associated with azides.

The choice of solvent also plays a significant role. For instance, using a biphasic system with an organic solvent like THF and an aqueous basic solution can be advantageous for the direct Boc protection of homocysteine, which is often available as a hydrochloride salt and is more soluble in water.

Carboxyl Group Methyl Esterification Techniques in Homocysteine Derivatives

Following the protection of the amino group, the next step in the synthesis of Boc-Hcy(1)-OMe is the esterification of the carboxylic acid functionality to a methyl ester. This modification enhances the compound's solubility in organic solvents and can be a crucial step for subsequent coupling reactions.

Direct and Indirect Esterification Protocols

The methyl esterification of N-Boc-homocysteine can be achieved through several protocols, which can be broadly categorized as direct or indirect methods.

Direct Esterification: This approach involves the direct reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. While straightforward, these conditions can sometimes lead to side reactions if other sensitive functional groups are present.

Indirect Esterification: A milder and often more controlled approach involves the use of a coupling agent or an alkylating agent. For instance, reacting the N-Boc-homocysteine with methyl iodide in the presence of a base like potassium carbonate is a common indirect method. Another approach is to use a reagent like (trimethylsilyl)diazomethane, which offers a clean and high-yielding esterification under mild conditions.

Thiol Protection and Dimerization Pathways of Homocysteine

The thiol group of homocysteine is highly reactive and prone to oxidation, which can lead to the formation of a disulfide-linked dimer, homocystine. nih.gov In the synthesis of Boc-Hcy(1)-OMe, this dimerization can occur, resulting in the formation of [Boc-Hcy(OMe)]₂.

The thiol group's propensity for oxidation means that in many synthetic routes targeting the monomeric Boc-Hcy(1)-OMe, this dimerization is an expected and often isolated product. The formation of the disulfide bond can occur under aerobic conditions, especially in the presence of bases or certain metal ions.

To prevent dimerization when the monomer is the desired product, several strategies can be employed:

Use of Reducing Agents: Including a mild reducing agent in the reaction or work-up can help to maintain the thiol in its reduced state.

Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can minimize exposure to oxygen and thus reduce the rate of oxidation.

Thiol Protecting Groups: For more complex syntheses where the free thiol is not desired until a later stage, a specific thiol protecting group can be introduced. Common thiol protecting groups include trityl (Trt), acetamidomethyl (Acm), and various disulfide-based protecting groups. iris-biotech.de These groups can be selectively removed under specific conditions to reveal the free thiol when needed.

However, for the synthesis of the dimer Boc-Hcy(1)-OMe.Boc-Hcy(1)-OMe, the natural tendency of the thiol groups to oxidize and form a disulfide bond is exploited. In this case, the reaction conditions might be intentionally designed to promote this dimerization, for instance, by bubbling air through the reaction mixture or by using a mild oxidizing agent.

Oxidative Dimerization to Disulfide Bridges in Homocysteine Systems

The formation of a disulfide bridge is a key transformation in the synthesis of this compound. This process typically involves the oxidation of the thiol groups of two Boc-Hcy(1)-OMe molecules. In homocysteine systems, oxidative dimerization is a common method to create the corresponding homocystine derivative. ahajournals.org This reaction is analogous to the formation of cystine from two cysteine residues.

The general principle involves the removal of two hydrogen atoms from the sulfhydryl groups (-SH) of two homocysteine precursor molecules, leading to the formation of a disulfide bond (-S-S-). nih.gov Various oxidizing agents can be employed to facilitate this transformation. Common laboratory oxidants for thiol dimerization include oxygen (often with a catalyst), hydrogen peroxide, and iodine. nih.gov The choice of oxidant and reaction conditions can influence the reaction rate and the formation of potential side products. For instance, overly harsh oxidation conditions might lead to over-oxidation of the sulfur atom to form sulfinic or sulfonic acids.

Methodologies for Controlled Disulfide Bond Formation

Achieving a controlled and efficient formation of the disulfide bond in the synthesis of this compound is crucial for maximizing yield and purity. Several methodologies have been developed for the regioselective and controlled formation of disulfide bridges in peptide and amino acid chemistry. springernature.com

One common strategy involves the use of specific thiol-protecting groups that can be removed under conditions that favor disulfide bond formation. For instance, the thiol group of the homocysteine precursor can be protected with a group like trityl (Trt) or acetamidomethyl (Acm). Following the necessary synthetic steps, these protecting groups are removed, and the resulting free thiols are oxidized to form the disulfide link.

The choice of reagents for disulfide bond formation is critical. Reagents such as iodine, N-iodosuccinimide (NIS), and various sulfenyl chlorides can be used to promote the formation of the disulfide bond under mild conditions. springernature.com The reaction mechanism often involves the formation of a sulfenyl iodide or a related reactive intermediate, which then reacts with a second thiol molecule to form the disulfide bridge. The use of such reagents allows for greater control over the reaction compared to simple air oxidation.

Exploration of Alternative Intermolecular Linkages in Boc-Hcy(1)-OMe Dimerization

While disulfide bridges are a primary focus, the dimerization of Boc-Hcy(1)-OMe can also be explored through other intermolecular linkages. These alternative connections can impart different structural and chemical properties to the resulting dimer.

One such alternative is the formation of a thioether linkage. This can be achieved through the reaction of the thiol group of one Boc-Hcy(1)-OMe molecule with an electrophilic partner on a second monomer. For example, a haloacetylated derivative of one monomer could react with the thiol of another via nucleophilic substitution to form a stable thioether bridge. nih.gov

Another possibility involves amide bond formation between the carboxylic acid of one monomer and the amino group of another, following appropriate deprotection steps. This would result in a peptide-like dimer. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate amide bond formation while minimizing side reactions. google.com

Furthermore, more complex linkages could be envisioned, such as those formed through click chemistry, for instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would require the synthesis of appropriately functionalized Boc-Hcy(1)-OMe monomers bearing azide (B81097) and alkyne groups.

Linkage TypeGeneral MethodKey Reagents/ConditionsResulting Dimer Structure
Disulfide Oxidative DimerizationI₂, Air (O₂), H₂O₂R-S-S-R
Thioether Nucleophilic SubstitutionHaloacetylated monomer, BaseR-S-CH₂-C(O)-R'
Amide Peptide CouplingDCC, HOBtR-C(O)-NH-R'
Triazole Click Chemistry (CuAAC)Azide and alkyne monomers, Cu(I) catalystR-triazole-R'

Enantioselective Synthesis and Chiral Control in this compound Production

The stereochemistry of the final dimeric product is critical, as different enantiomers can exhibit distinct biological activities. Therefore, enantioselective synthesis and the maintenance of chiral purity are paramount during the production of this compound. nih.govnih.gov

Strategies for Maintaining or Inducing Chiral Purity

The primary strategy for ensuring the chiral purity of the final product is to start with an enantiomerically pure precursor, such as L- or D-homocysteine. researchgate.net The subsequent synthetic steps must then be carefully controlled to prevent any loss of stereochemical integrity.

In cases where a racemic or enantiomerically enriched starting material is used, chiral resolution techniques can be employed. This can involve the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. derpharmachemica.com Alternatively, chiral chromatography, using a chiral stationary phase, can be a powerful tool for separating enantiomers. researchgate.netmdpi.com

Enzymatic methods also offer a highly selective approach to producing enantiomerically pure compounds. derpharmachemica.com Specific enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. For instance, a ketoreductase could be used for the stereoselective reduction of a ketone precursor to a specific chiral alcohol. derpharmachemica.com

Minimization of Racemization during Synthetic Sequences

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant concern in peptide and amino acid synthesis. peptide.com It can occur under various conditions, particularly during activation and coupling steps. thieme-connect.deresearchgate.net

Several factors can contribute to racemization. The presence of a base, elevated temperatures, and the nature of the activating agent can all increase the risk. researchgate.net For example, in peptide synthesis, the formation of an oxazolone (B7731731) intermediate is a common mechanism for racemization. thieme-connect.deucl.ac.uk

To minimize racemization, several precautions can be taken:

Use of mild coupling reagents: Additives like HOBt or its derivatives can suppress the rate of racemization during coupling reactions. peptide.com

Low reaction temperatures: Performing activation and coupling steps at reduced temperatures can significantly decrease the rate of racemization. peptide.com

Careful choice of base: The use of sterically hindered or non-nucleophilic bases can help to prevent base-catalyzed epimerization.

Minimizing reaction times: Shorter exposure to conditions that promote racemization can help preserve chiral integrity.

Process Optimization and Scalability of this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, more industrial production requires careful process optimization and consideration of scalability. nih.govacs.org The goal is to develop a robust, efficient, and cost-effective process that consistently delivers a high-purity product.

Key areas for optimization include:

Reaction Conditions: This involves fine-tuning parameters such as temperature, concentration, reaction time, and the stoichiometry of reagents to maximize yield and minimize the formation of impurities. nih.gov

Solvent Selection: Choosing appropriate solvents that are effective for the reaction, safe to handle on a large scale, and easily removed and recycled is crucial.

Purification Methods: Developing scalable purification techniques, such as crystallization or large-scale chromatography, is essential for obtaining the final product with the desired purity. acs.org

Reagent Cost and Availability: The cost and availability of starting materials and reagents become increasingly important at larger scales. Identifying less expensive and readily available alternatives without compromising quality is a key consideration. acs.org

Recent advancements in synthetic methodology, such as the use of microwave-assisted synthesis, can significantly accelerate reaction times and improve yields, offering potential benefits for scalability. researchgate.netacs.org However, the transfer of such technologies to a large-scale manufacturing setting requires careful engineering and safety considerations. acs.org

ParameterLaboratory ScalePilot/Industrial Scale
Batch Size Milligrams to gramsKilograms to tons
Equipment GlasswareReactors, large filtration units
Reagent Choice High purity, often specializedCost-effective, readily available
Purification Preparative HPLC, flash chromatographyCrystallization, large-scale chromatography
Process Control Manual monitoringAutomated control systems

Evaluation of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing environmentally benign and sustainable synthetic processes. The greenness of a synthetic route for a compound like Boc-Hcy(1)-OMe can be assessed using several established metrics, including Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). nih.govorgsyn.orgrsc.orgthieme-connect.de These metrics provide a quantitative framework to evaluate resource efficiency and waste generation. nih.govresearchgate.net

A common synthetic pathway for N-Boc amino acid methyl esters, which serves as a model for Boc-Hcy(1)-OMe, involves a two-step process: N-protection of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O), followed by esterification of the carboxylic acid. orgsyn.org The esterification of N-Boc-L-serine, a close structural analog to N-Boc-L-homocysteine, can be achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF). orgsyn.org

Key Green Chemistry Metrics:

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. nih.gov It provides a theoretical measure of reaction efficiency, though it does not account for yield or solvent and reagent usage.

Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a more holistic metric. rsc.org It is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. researchgate.net A lower PMI indicates a greener process.

E-Factor: Introduced by Roger Sheldon, the E-Factor measures the total mass of waste generated per kilogram of product. nih.gov It is easily related to PMI (E-Factor = PMI - 1) and highlights the wastefulness of a process, with lower values being more favorable. orgsyn.org The pharmaceutical industry, for example, has historically seen very high E-Factors, often between 25 and >100. nih.gov

The choice of solvents and reagents significantly impacts the environmental footprint. Traditional peptide synthesis often employs hazardous solvents. However, a shift towards greener alternatives is underway. For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as more sustainable options in solid-phase peptide synthesis due to their favorable environmental, health, and safety profiles. acs.org Furthermore, developing synthetic methods that avoid toxic and expensive reagents is a core principle of green chemistry, leading to safer and more efficient processes. rsc.orgnih.gov

The table below provides a theoretical evaluation of the green chemistry metrics for a model synthesis of an N-Boc amino acid methyl ester, based on a procedure analogous to that for Boc-Hcy(1)-OMe. orgsyn.org

Green MetricFormulaValue for Model SynthesisIdeal ValueComment
Atom Economy (AE)(MW of Product / Σ MW of Reactants) x 100~60-70%100%The value is moderate due to the mass of the leaving groups in the Boc protection and esterification steps.
Process Mass Intensity (PMI)Total Mass In (kg) / Mass of Product (kg)>501High PMI is largely driven by significant solvent usage for reaction, extraction, and washing steps.
E-FactorTotal Waste (kg) / Mass of Product (kg)>490Directly reflects the high PMI, indicating substantial waste generation relative to the product.

Yield and Purity Enhancements in Large-Scale Preparation

Transitioning the synthesis of Boc-Hcy(1)-OMe from a laboratory setting to large-scale industrial production necessitates a focus on optimizing reaction parameters to maximize yield and ensure high purity. google.com The challenges associated with final cyclization reactions in peptide synthesis, which can lead to low yields and impurities, underscore the importance of robust and optimized linear precursor synthesis. peptide.com

For the large-scale synthesis of N-Boc protected amino acid esters, several factors are critical:

Reaction Conditions: Precise control over temperature, reaction time, and mixing is essential. For instance, in the esterification step using methyl iodide, maintaining the temperature at 0°C initially before allowing it to warm to room temperature can control the reaction rate and minimize side reactions. orgsyn.org Continuous flow reactors can offer superior heat transfer and mixing control, leading to improved yields and purity in large-scale operations.

Reagent Stoichiometry: While laboratory-scale syntheses may use a large excess of a reagent to drive a reaction to completion, large-scale processes aim to use stoichiometric amounts as close to equivalence as possible to reduce costs and waste. For example, using 1.1 to 1.2 equivalents of a coupling reagent is common. nih.gov

Purification Methods: The method of purification must be scalable and efficient. While chromatography is common in the lab, large-scale production favors crystallization for its ability to deliver high-purity products cost-effectively. google.com Reports on similar compounds show that a final purity of over 98% is achievable through carefully controlled crystallization processes. researchgate.net The choice of an appropriate anti-solvent is critical for maximizing the precipitation of the crude product while leaving impurities in the solution. acs.org

The following table compares typical parameters for laboratory-scale synthesis with optimized goals for large-scale industrial production of a compound like Boc-Hcy(1)-OMe.

ParameterLaboratory-Scale ApproachOptimized Large-Scale GoalRationale for Change
Reaction VesselRound-bottom flaskJacketed glass-lined or stainless steel reactorImproved temperature control, safety, and material compatibility.
Yield70-85%>90%Process optimization reduces losses and improves economic viability. prepchem.com
Purity (Crude)Often variable, requires significant purificationConsistently >95%Reduces the burden on the final purification step.
Final Purity>95% (after chromatography)>99.5% (after crystallization)Meets stringent quality requirements for pharmaceutical intermediates. google.com
Purification MethodFlash column chromatographyRecrystallizationCost-effective, efficient, and scalable for large quantities.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Boc Hcy 1 Ome.boc Hcy 1 Ome

Mechanistic Investigations of Boc Group Deprotection and Stability

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com Its stability and the mechanism of its removal are critical factors in synthetic strategies involving Boc-Hcy(1)-OMe.Boc-Hcy(1)-OMe.

The Boc group is known for its stability under basic and most nucleophilic conditions, which allows for selective deprotection of other protecting groups, such as the base-labile Fmoc group. organic-chemistry.org However, the Boc group is labile to strong acids. wikipedia.org The deprotection mechanism under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds through a well-defined pathway. masterorganicchemistry.comtotal-synthesis.comyoutube.comfishersci.co.uk The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046). masterorganicchemistry.comcommonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. total-synthesis.comcommonorganicchemistry.com The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can deprotonate to form isobutylene (B52900) gas. total-synthesis.comcommonorganicchemistry.com

The stability of the Boc group is pH-dependent. While generally stable at neutral and basic pH, it is readily cleaved under strongly acidic conditions (pH < 1). organic-chemistry.orgreddit.com Some studies have also reported thermal deprotection of Boc groups. sci-hub.se In specific cases, such as with highly activated amines like pyrroles, deprotection under basic conditions has been observed. sci-hub.se A method for the deprotection of primary Boc-protected amines using sodium t-butoxide in wet tetrahydrofuran (B95107) has also been developed. sci-hub.se

Table 1: Stability of the Boc Protecting Group under Various Conditions

ConditionStabilityNotes
Strong Acids (e.g., TFA, HCl)LabileStandard deprotection method. wikipedia.orgtotal-synthesis.com
Basic Conditions (e.g., NaOH, NEt3)StableOrthogonal to base-labile groups like Fmoc. organic-chemistry.org
Most NucleophilesStableAllows for a wide range of subsequent reactions. organic-chemistry.org
High TemperaturePotentially LabileThermal deprotection has been reported. sci-hub.se
Lewis Acids (e.g., AlCl3)LabileAllows for selective cleavage in the presence of other protecting groups. wikipedia.org
Catalytic HydrogenationStableOrthogonal to groups like Cbz (benzyloxycarbonyl). masterorganicchemistry.com

Reactivity Studies of the Methyl Ester Moiety

The methyl ester in this compound is susceptible to various transformations, primarily hydrolysis (saponification), aminolysis, and reduction.

Saponification: The hydrolysis of the methyl ester to the corresponding carboxylic acid is typically achieved under basic conditions, a process known as saponification. Reagents like lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (THF) and water are commonly employed. researchgate.netgoogle.com The rate of saponification of amino acid esters can be influenced by substitution on the nitrogen atom. For instance, N-methylation has been shown to decrease the rate of saponification, an effect attributed to both steric hindrance and solvation effects. cdnsciencepub.com Care must be taken during saponification to avoid racemization, especially for chiral amino acid derivatives. researchgate.netgoogle.com

Aminolysis: The methyl ester can react with amines to form the corresponding amide. This aminolysis reaction is fundamental in peptide synthesis. Computational studies on the aminolysis of related thiolactones have shown that the reaction often proceeds through an assisted stepwise mechanism, where the formation of a neutral tetrahedral intermediate is the rate-determining step. acs.org The reaction can be catalyzed by both the amine reactant and the thiol product. acs.org

Reduction: While less common for this specific substrate, methyl esters can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). However, such strong reductants would also cleave the disulfide bond.

Table 2: Reactivity of the Methyl Ester Moiety

ReactionReagents/ConditionsProduct
SaponificationLiOH, THF/H₂OCarboxylic Acid
AminolysisAminesAmide
ReductionStrong reducing agents (e.g., LiAlH₄)Primary Alcohol

Chemistry of the Dimeric Linkage in this compound

The disulfide bond is the central and most reactive linkage in this compound, undergoing redox transformations and participating in nucleophilic and electrophilic reactions.

Disulfide bonds are key structural elements in many proteins and peptides, and their redox chemistry is fundamental to their biological function. exlibrisgroup.com The disulfide linkage in this compound can be readily reduced to the corresponding free thiol, Boc-Hcy(1)-OMe.

Reduction: The reduction of disulfide bonds can be achieved using various reducing agents. Thiol-based reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) are commonly used in biochemical applications. thermofisher.com Thiol-free reducing agents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are also effective. thermofisher.comnih.gov Electrochemical methods have also been developed for the efficient reduction of disulfide bonds in peptides and proteins. nih.gov The reduction process often occurs via a thiol-disulfide exchange mechanism. wikipedia.org

Thiol-Disulfide Exchange: This is a key reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond in an Sₙ2-type reaction. nih.govlibretexts.org This results in the cleavage of the original disulfide bond and the formation of a new, mixed disulfide. wikipedia.orglibretexts.org This process is reversible and is crucial in the folding and rearrangement of disulfide bonds in proteins. wikipedia.org The kinetics of thiol-disulfide exchange are influenced by factors such as pH, temperature, and the nature of the thiols and disulfides involved. nih.govacs.org

The disulfide bond can react with both nucleophiles and electrophiles.

Nucleophilic Attack: The disulfide bond is susceptible to attack by nucleophiles. As mentioned, thiolates are effective nucleophiles for cleaving the S-S bond. wikipedia.org Other nucleophiles, such as phosphines, can also cleave disulfide bonds. nih.gov Theoretical studies have shown that the reaction of phosphines with disulfides proceeds via an Sₙ2 displacement mechanism. nih.gov While generally considered electrophilic, there is evidence that disulfide bonds can also act as nucleophiles under certain conditions, particularly when held in close proximity to an electrophile. digitellinc.com

Electrophilic Cleavage: The disulfide bond can be cleaved by electrophiles. For example, halogens can oxidize disulfides to form sulfenyl halides. wikipedia.org In some cases, in-source reduction of disulfide-bonded peptides has been observed during electrospray ionization mass spectrometry, particularly in acidic solutions and at elevated voltages. nih.gov

Catalytic Systems and Their Influence on Selectivity and Reaction Rates

Various catalytic systems can be employed to influence the reactions of this compound and related compounds, enhancing selectivity and reaction rates.

In peptide synthesis, coupling reagents are used to facilitate the formation of amide bonds. Lewis acids have also been explored as catalysts for peptide bond formation. acs.org For instance, a tantalum catalyst has been shown to be effective for high-yielding peptide synthesis with minimal racemization. acs.org

Peptides themselves can act as catalysts for a variety of organic reactions, including C-C bond formation. rsc.orgethz.ch These "mini-enzymes" can exhibit high levels of stereoselectivity and reactivity. rsc.org The catalytic activity of peptides often relies on specific secondary structures and the presence of key amino acid residues that can participate in acid-base or nucleophilic catalysis. researchgate.netamericanpeptidesociety.org While not directly applied to this compound in the provided context, the principles of peptide catalysis could be relevant for reactions involving its derivatives.

In the context of disulfide bond reduction, enzymes such as thioredoxin facilitate thiol-disulfide exchange in vivo. wikipedia.org

Computational Approaches to Reaction Mechanism Elucidation

Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating the mechanisms of complex chemical reactions. nih.govresearchgate.netfrontiersin.org

Boc Deprotection: While the general mechanism is well-established, computational studies can provide detailed insights into the transition states and intermediates involved in the acid-catalyzed deprotection of the Boc group.

Disulfide Chemistry: DFT calculations have been extensively used to study the mechanism of thiolate-disulfide exchange reactions. nih.gov These studies have helped to distinguish between a direct Sₙ2-like displacement and the formation of a trisulfur (B1217805) anionic intermediate. nih.gov Computational models have also been used to investigate the cleavage of disulfide bonds by phosphines and to understand the role of solvent effects. nih.gov Furthermore, QM/MM (quantum mechanics/molecular mechanics) simulations have been employed to model the disulfide cross-linking reaction in aqueous environments. acs.org Such studies provide a fundamental understanding of the reaction mechanism at the atomic level. acs.org Computational studies have also been applied to understand the chemistry of homocysteine and its derivatives, including the formation of homocysteine thiolactone. mdpi.comresearchgate.netpnas.org

Applications of Boc Hcy 1 Ome.boc Hcy 1 Ome in Contemporary Organic Synthesis and Chemical Biology Research

Utility as a Synthon in Complex Peptide and Peptidomimetic Architectures

Boc-Hcy(1)-OMe is a key intermediate for the introduction of homocysteine residues into peptide chains. The Boc group provides a stable yet readily cleavable protection for the α-amino group, making it compatible with standard peptide synthesis methodologies.

The versatility of Boc-Hcy(1)-OMe is evident in its applicability to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).

In Solid-Phase Peptide Synthesis (SPPS) , the Boc group is particularly advantageous. The general strategy involves the attachment of the first amino acid to a solid support, followed by sequential coupling and deprotection steps to elongate the peptide chain. The Boc group is typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the selective deprotection of the N-terminus without cleaving the growing peptide from the resin support. iris-biotech.degoogle.comcsic.es The choice of resin and cleavage conditions is critical for the successful synthesis of peptides containing homocysteine residues.

Synthesis PhaseDescriptionKey Reagents
Attachment The C-terminal amino acid is anchored to a solid support resin.Resin (e.g., Merrifield), Protected Amino Acid
Deprotection The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Coupling The next Boc-protected amino acid (e.g., Boc-Hcy(1)-OMe) is activated and coupled to the deprotected N-terminus.Coupling reagents (e.g., DCC, HOBt), Boc-Amino Acid
Cleavage The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Strong acids (e.g., HF, TFMSA)

In Solution-Phase Peptide Synthesis , Boc-Hcy(1)-OMe is also widely employed. This classical approach involves the stepwise coupling of protected amino acid derivatives in a homogenous solution. nih.gov While it can be more time-consuming than SPPS for long peptides, it offers advantages for the synthesis of shorter peptides and for scaling up production. The Boc group's stability and selective removal are crucial for minimizing side reactions and ensuring high purity of the final product.

The incorporation of non-natural amino acid analogues like homocysteine can impart unique structural and functional properties to peptides. Boc-Hcy(1)-OMe serves as a precursor for the synthesis of azapeptides and cyclic peptides.

Azapeptides , in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, are a class of peptidomimetics with enhanced metabolic stability. nih.govresearchgate.net The synthesis of azapeptides can be achieved through the coupling of a hydrazine (B178648) derivative, and Boc-protected amino acids are instrumental in these synthetic routes. nih.gov The introduction of an aza-homocysteine residue can influence the conformational properties and biological activity of the resulting peptide.

Cyclic peptides often exhibit increased receptor affinity, selectivity, and stability compared to their linear counterparts. researchgate.netemory.eduuniversiteitleiden.nl The synthesis of cyclic peptides can be achieved through various macrocyclization strategies. Boc-Hcy(1)-OMe can be incorporated into a linear peptide precursor, and following deprotection, the homocysteine side chain's thiol group can be utilized for cyclization through disulfide bond formation or other chemical ligation techniques.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. Boc-S-benzyl-L-homocysteine, a related derivative, is a valuable building block in the design of such molecules. chemimpex.com By incorporating homocysteine or its derivatives, researchers can create peptidomimetics that can act as inhibitors or modulators of various biological targets. chemimpex.com

Role in Enzyme Studies and Inhibitor Development

The structural similarity of homocysteine to other endogenous amino acids makes its derivatives, such as Boc-Hcy(1)-OMe, valuable tools for studying enzyme mechanisms and for the development of enzyme inhibitors.

Betaine-homocysteine S-methyltransferase (BHMT) is a zinc-dependent enzyme that plays a crucial role in homocysteine metabolism by catalyzing its methylation to methionine. plos.org Dysregulation of BHMT activity is associated with various diseases. S-alkylated derivatives of homocysteine have been synthesized and characterized as potent inhibitors of human recombinant BHMT. nih.govdrugbank.com These compounds act as substrate mimics, binding to the active site of the enzyme. The study of such inhibitors provides valuable insights into the enzyme's catalytic mechanism. researchgate.net

Inhibitor TypeMechanism of Action
Competitive Inhibitors Bind to the active site of the enzyme, preventing the substrate from binding.
Non-competitive Inhibitors Bind to a site other than the active site, altering the enzyme's conformation and reducing its activity.
Uncompetitive Inhibitors Bind only to the enzyme-substrate complex.

Structure-activity relationship (SAR) studies are essential for the rational design of potent and selective enzyme inhibitors. By systematically modifying the structure of a lead compound, such as a homocysteine analog, and evaluating its inhibitory activity, researchers can identify the key structural features required for optimal binding to the enzyme's active site. nih.gov

Studies on S-alkylated homocysteine derivatives have revealed that BHMT is highly sensitive to the structure of the substituent on the sulfur atom. nih.govdrugbank.com For instance, S-carboxybutyl and S-carboxypentyl derivatives have been found to be particularly potent inhibitors. nih.govdrugbank.com These SAR studies, coupled with mechanistic enzymology, provide a deeper understanding of the molecular interactions between the inhibitor and the enzyme, which is crucial for the development of new therapeutic agents. nih.govrsc.org

Contributions to Chemical Probes and Molecular Tools for Redox Biology

The defining feature of Boc-Hcy(1)-OMe.Boc-Hcy(1)-OMe is its disulfide bridge, which is susceptible to cleavage and formation under varying redox conditions. This inherent reactivity is the cornerstone of its application in the development of chemical probes for redox biology. The thiol-disulfide interchange is a critical process in cellular signaling and oxidative stress, and molecules that can participate in or report on these events are of high interest.

Homocysteine (Hcy) itself is a key metabolite in cellular redox homeostasis, and probes designed to detect it often rely on the reactivity of its thiol group. nih.govnih.gov The disulfide dimer, this compound, can be conceptualized as a "caged" or protected form of the reactive thiol. Its potential as a redox probe lies in its ability to react with biological thiols like glutathione (B108866) (GSH) or cysteine (Cys), leading to a change in its chemical or physical properties. researchgate.netnih.gov

Research Findings:

Redox-Responsive Scaffolds: The disulfide bond can act as a trigger. For instance, in a reducing environment, such as the intracellular space where glutathione concentrations are high, the disulfide bond would be cleaved to release two molecules of Boc-Hcy(1)-OMe. If this molecule were appended to a fluorophore-quencher pair, the cleavage event could lead to a "turn-on" fluorescence signal, indicating a reducing environment.

Pro-drug and Reagent Delivery: The disulfide linkage can be used to create pro-drugs or pro-reagents that release an active species upon entering a reducing biological environment. While research has focused on various homocysteine derivatives, the principle remains applicable. biosynth.com

Mimicking Oxidative Stress: The compound can be used in in vitro models to induce disulfide stress on proteins or other biological molecules, allowing researchers to study the effects of specific disulfide bond formation. The Boc and methyl ester groups enhance its solubility in organic media, facilitating its use in a variety of experimental setups.

Below is a table summarizing the potential applications of this compound as a molecular tool in redox biology, based on the reactivity of the disulfide bond.

Application AreaPrinciple of OperationPotential Readout/Effect
Fluorescent Probes Cleavage of the disulfide by cellular thiols (e.g., GSH) separates a fluorophore from a quencher.Increase in fluorescence intensity ("turn-on" signal).
Drug Delivery A therapeutic agent is attached via the disulfide bond, which is cleaved in the target reducing environment.Site-specific release of the active drug.
Studying Protein Function Induces disulfide bond formation with reactive cysteine residues on a target protein.Modulation of protein activity or structure.

Exploration in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. Boc-protected amino acids and peptides are well-known building blocks for self-assembling systems, driven by interactions such as hydrogen bonding and hydrophobic effects. mdpi.com this compound offers a unique, pre-organized dimeric structure that can influence the formation of higher-order assemblies.

The molecule possesses several features conducive to self-assembly:

Hydrogen Bonding: The N-H group of the Boc-carbamate and the C=O of the ester and carbamate (B1207046) can participate in hydrogen bonding, forming tape-like or sheet-like structures.

Hydrophobic Interactions: The bulky tert-butyl group of the Boc protecting group and the methyl ester provide hydrophobic surfaces that can drive aggregation in polar solvents.

Defined Geometry: The disulfide bond provides a covalent linkage that holds two monomer units together, creating a well-defined building block with a specific spatial arrangement. This pre-organization can lead to more ordered and predictable supramolecular structures compared to the self-assembly of corresponding monomers.

Research Findings:

While specific studies on the self-assembly of this compound are not prominent, the principles are derived from extensive work on similar Boc-protected amino acids. The combination of directional hydrogen bonds and non-directional hydrophobic forces can lead to the formation of various nano- and microstructures, such as fibers, ribbons, and vesicles. The disulfide linkage adds a layer of covalent control to the resulting architecture.

The table below outlines the key molecular interactions that would drive the self-assembly of this compound.

Type of InteractionParticipating GroupsResulting Supramolecular Motif
Hydrogen Bonding N-H (carbamate) and C=O (carbamate, ester)β-sheet like structures, linear tapes
Hydrophobic Interactions tert-butyl (Boc), methyl (ester), ethyl side chainAggregation to minimize contact with polar solvents
Dipole-Dipole Interactions Ester and carbamate functionalitiesAlignment of molecules in the aggregate
Covalent Constraint S-S disulfide bondDimeric building block with defined geometry

Applications in Combinatorial Chemistry and Library Synthesis

Boc-protected amino acids are foundational building blocks in solid-phase peptide synthesis (SPPS) and the generation of combinatorial chemical libraries. stanford.edu Protected homocysteine derivatives, such as Boc-S-benzyl-L-homocysteine and Boc-S-trityl-L-homocysteine, are commercially available and used to incorporate homocysteine into peptide sequences. chemimpex.comchemimpex.comscbt.com These thiol-protected derivatives are essential because a free thiol group would interfere with standard peptide coupling reactions.

Boc-Hcy(1)-OMe, the monomeric precursor to the disulfide dimer, is an ideal building block for combinatorial libraries. The general strategy involves:

Synthesis with Thiol Protection: A protected version, such as Boc-Hcy(Trt)-OMe or Boc-Hcy(Bzl)-OMe, is incorporated into a peptide or small molecule library using standard coupling protocols. The Boc group serves as the temporary N-terminal protection, which is removed at each cycle of the synthesis.

Deprotection and Diversification: After the library is synthesized, the side-chain protecting groups (e.g., Trityl or Benzyl) are removed.

On-Resin or In-Solution Modification: The newly exposed thiol groups can then be reacted with a variety of reagents to introduce diversity. This can include alkylation, Michael addition, or oxidation to form disulfide bonds, either intramolecularly (cyclization) or intermolecularly.

The dimer this compound itself can be seen as a product of such a diversification step, where two identical thiol-containing molecules are linked. This strategy allows for the creation of libraries of disulfide-linked peptides or small molecules, which are valuable for screening for biological activity, particularly as inhibitors of enzymes or protein-protein interactions. nih.gov

The following table summarizes the role of protected Boc-homocysteine derivatives in the context of combinatorial library synthesis.

Synthesis StepReagent/Building BlockPurpose
Peptide Elongation Boc-Hcy(SR)-OH (R=Trt, Bzl, etc.)Incorporate a protected homocysteine residue into the growing chain.
N-Terminal Deprotection Trifluoroacetic Acid (TFA)Remove the Boc group for the next coupling step.
Thiol Deprotection Acid (for Trt) or reducing agents (for Bzl)Expose the reactive thiol side chain post-synthesis.
Disulfide Formation Air oxidation, Iodine, or other mild oxidantsForm a disulfide bridge to create the final dimeric or cyclic structure.

Q & A

Q. How should conflicting results in this compound bioactivity assays be addressed?

  • Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media). Perform dose-response curves with Hill slope analysis. If contradictions persist, evaluate confounding variables (e.g., endotoxin contamination via LAL testing) .

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